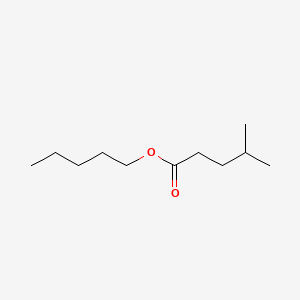
3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of the piperidine ring in this compound makes it an important building block in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with various reagents. One common method is the cyclization of amino alcohols with thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another method involves the use of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions and the use of Grignard reagents for enantioselective synthesis . These methods are designed to be scalable and efficient, providing high yields and diastereoselectivities.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4) .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit cancer cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin . The compound may also interact with various signaling pathways, such as STAT-3 and NF-κB, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine alkaloid with anticancer and anti-inflammatory properties.
Uniqueness
3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid is unique due to its specific structure, which allows for diverse chemical modifications and potential therapeutic applications. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
3-(2-oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-13(20-10-12-5-2-1-3-6-12)9-15(14(18)19)7-4-8-16-11-15/h1-3,5-6,16H,4,7-11H2,(H,18,19) |
Clave InChI |
MBXMBDNRDAJLON-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)(CC(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
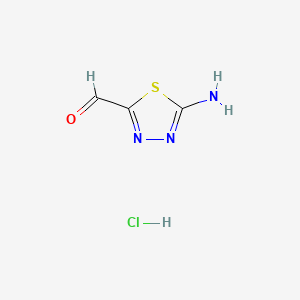
![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
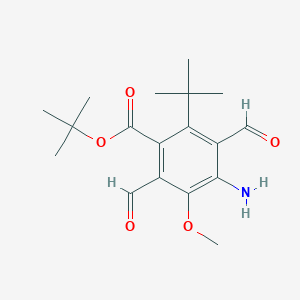

![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)

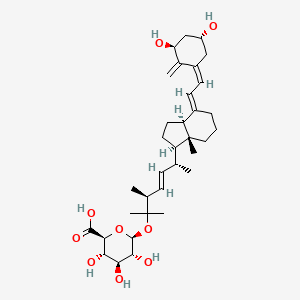

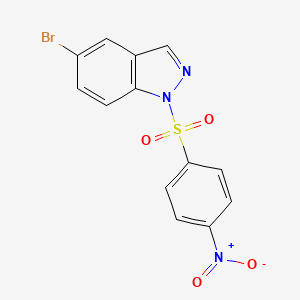
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
